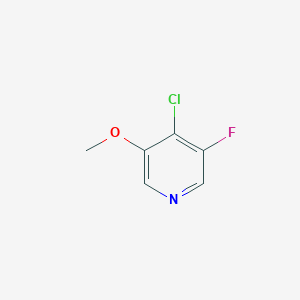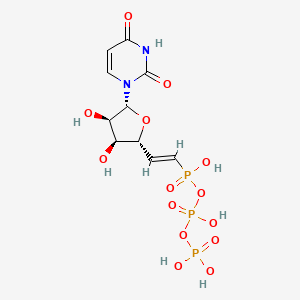
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine: is a chemical compound that features a piperidine ring substituted with a chloropyridazine moiety and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine typically involves the following steps:
Formation of the Chloropyridazine Moiety: The chloropyridazine ring can be synthesized through the chlorination of pyridazine using reagents such as phosphorus oxychloride.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.
Coupling Reaction: The chloropyridazine moiety is then coupled with the piperidine ring through nucleophilic substitution reactions.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the chloropyridazine moiety or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom of the chloropyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation Products: Oxides of the methanamine group.
Reduction Products: Reduced forms of the chloropyridazine or piperidine rings.
Substitution Products: Compounds with substituted chloropyridazine moieties.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes or molecular interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.
Mecanismo De Acción
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanamine
- (1-(6-Chloropyridazin-3-yl)piperidin-2-yl)methanamine
- (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)ethanamine
Uniqueness:
- Structural Features: The specific positioning of the methanamine group and the chloropyridazine moiety in (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine imparts unique chemical and biological properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C10H15ClN4 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C10H15ClN4/c11-9-3-4-10(14-13-9)15-5-1-2-8(6-12)7-15/h3-4,8H,1-2,5-7,12H2 |
Clave InChI |
GEQUPVXKJXLUAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


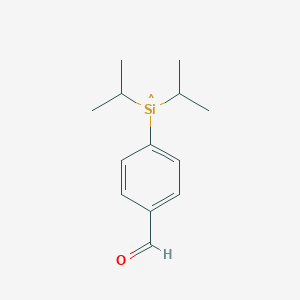
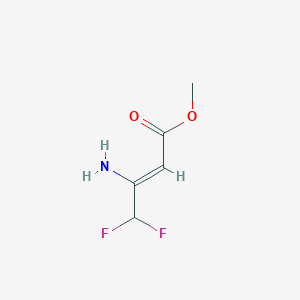
![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)


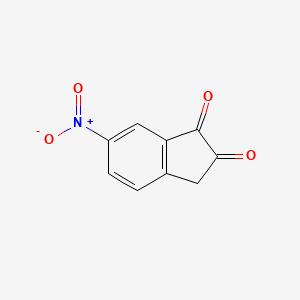
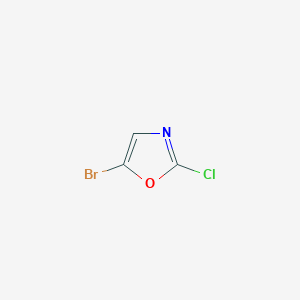

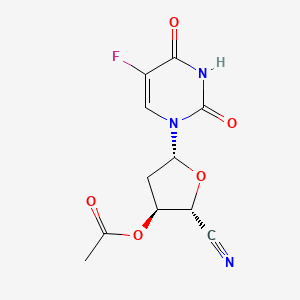
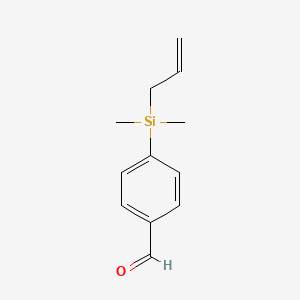
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
